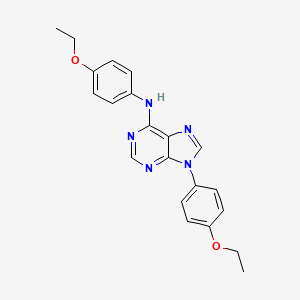

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Description

Propriétés

IUPAC Name |

N,9-bis(4-ethoxyphenyl)purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-3-27-17-9-5-15(6-10-17)25-20-19-21(23-13-22-20)26(14-24-19)16-7-11-18(12-8-16)28-4-2/h5-14H,3-4H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHQHOXAGDTTLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Assay Methodologies for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Executive Summary

The purine scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors and bromodomain ligands[1]. N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine represents a highly lipophilic, rationally designed derivative of adenine (9H-purin-6-amine). By substituting both the exocyclic amine (N6) and the purine ring nitrogen (N9) with bulky, electron-donating 4-ethoxyphenyl groups, this molecule is engineered to probe deep hydrophobic pockets within target proteins.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, outlines a self-validating synthetic strategy, and details robust experimental protocols for evaluating its kinetic solubility and in vitro biological activity.

Structural Architecture & Physicochemical Profile

The substitution pattern of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine fundamentally alters the native hydrophilicity of the adenine core[2]. The addition of two aromatic ether moieties significantly increases the steric bulk and lipophilicity, driving the molecule's affinity for non-polar protein microenvironments.

Quantitative Physicochemical Data

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₂₁H₂₁N₅O₂ | Dictates the exact mass and isotopic distribution required for high-resolution mass spectrometry (HRMS) validation. |

| Molecular Weight | 375.43 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring optimal size for oral bioavailability and membrane diffusion. |

| Estimated LogP | ~4.8 | The dual 4-ethoxyphenyl groups drive high lipophilicity. This enhances cell membrane permeability but necessitates careful formulation to avoid aqueous precipitation. |

| Topological Polar Surface Area (tPSA) | ~72 Ų | Balances the polar purine nitrogens with the lipophilic aryl ethers. A tPSA < 90 Ų suggests excellent potential for blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 1 / 7 | The single H-bond donor (secondary amine at N6) is critical for anchoring the molecule to the hinge region of kinases via hydrogen bonding. |

Synthetic Methodology: A Two-Step Orthogonal Approach

To synthesize N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine with high regioselectivity, we employ a two-step orthogonal functionalization of commercially available 6-chloro-9H-purine.

Causality in Experimental Design: We prioritize the N9-arylation before the N6-substitution. Why? The chlorine atom at C6 acts as an electron-withdrawing group, increasing the acidity of the N9 proton and facilitating the initial Chan-Lam coupling. If we performed the N6-amination first, the resulting electron-rich purine ring would severely hinder subsequent N9-arylation.

Fig 1: Orthogonal two-step synthesis via Chan-Lam coupling and SNAr.

Step-by-Step Synthetic Workflow

-

N9-Arylation (Chan-Lam Coupling): React 6-chloro-9H-purine with 4-ethoxyphenylboronic acid in the presence of Cu(OAc)₂, pyridine, and molecular oxygen in dichloromethane (DCM). This mild, open-air condition is highly selective for the N9 position, avoiding the harsh basic conditions of Buchwald-Hartwig aminations that can degrade the purine core[3].

-

C6-Amination (SNAr): The resulting intermediate is reacted with 4-ethoxyaniline in n-butanol using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base. The mixture is heated to 120°C. The steric bulk of DIPEA prevents it from competing with the aniline during the Nucleophilic Aromatic Substitution (SNAr).

Pharmacological Relevance: Kinase & Bromodomain Targeting

Purine derivatives are classically deployed as ATP mimetics[4]. The N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine scaffold is structurally primed to act as a competitive inhibitor. The N1 and N6 positions of the purine ring form critical bidentate hydrogen bonds with the backbone amides in the "hinge region" of kinase active sites, while the 4-ethoxyphenyl groups project into the hydrophobic selectivity pockets (e.g., the DFG-out pocket or the bromodomain induced-fit pocket)[1].

Fig 2: ATP-competitive inhibition pathway by the purine-based scaffold.

Validated Experimental Protocols

To ensure scientific integrity, all assays must operate as self-validating systems. The following protocols are engineered to eliminate false positives caused by the compound's high lipophilicity.

Protocol A: Thermodynamic Solubility Profiling (HPLC-UV)

Because N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine has an estimated LogP of ~4.8, it is highly prone to forming colloidal aggregates in aqueous buffers. Nephelometric (light-scattering) assays often yield false-positive solubility readings for such compounds. We utilize a self-validating HPLC-UV method.

-

Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO is required to fully disrupt the planar pi-pi stacking of the purine rings.

-

Buffer Incubation: Spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) to achieve a 100 µM theoretical concentration (1% DMSO final). Incubate at 37°C for 24 hours with orbital shaking at 300 RPM to reach thermodynamic equilibrium.

-

Phase Separation (Critical Step): Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE membrane. Causality: PTFE is highly solvent-resistant and ensures sub-visible colloidal aggregates are removed, preventing artificially inflated concentration readings.

-

Quantification: Inject 10 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column. Quantify the area under the curve (AUC) at λ = 254 nm against a standard curve generated in 50% Acetonitrile/Water.

Protocol B: TR-FRET Kinase Inhibition Assay

To evaluate the biological efficacy of the compound, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to radiometric assays. TR-FRET provides a homogeneous, self-validating system where the delayed fluorescence measurement eliminates background auto-fluorescence—a common issue with highly conjugated aromatic ethers.

-

Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (serial dilutions from 10 µM to 0.1 nM). Causality: Pre-incubating the enzyme and inhibitor for 30 minutes before adding ATP allows slow-binding inhibitors to reach equilibrium, preventing right-shifted (artificially weak) IC₅₀ values.

-

Reaction Initiation: Add 2.5 µL of a master mix containing the peptide substrate and ATP at its exact Michaelis constant ( Km ) for the specific kinase. Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive inhibitors.

-

Termination and Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and the Terbium-labeled anti-phospho antibody.

-

Validation Control: Always run a known purine-based inhibitor (e.g., Olomoucine) as a positive control to validate the dynamic range of the assay[1].

References

-

Title: N,9-Bis(trimethylsilyl)-9H-purin-6-amine - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain Source: Semantic Scholar / ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Open-Air Dual-Diamination of Aromatic Aldehydes: Direct Synthesis of Azolo-Fused 1,3,5-Triazines Facilitated by Ammonium Iodide Source: ACS Publications URL: [Link]

-

Title: [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis Source: ACS Publications URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in Cell Lines

Abstract

The preclinical assessment of novel chemical entities is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel purine derivative, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. Given the absence of existing toxicological data for this compound, we present a tiered, mechanism-driven approach employing a panel of robust, validated cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for the rigorous assessment of cellular toxicity. We will focus on assays that interrogate cell viability, membrane integrity, and apoptosis induction, utilizing cell lines relevant to key organ systems.

Introduction: The Imperative for Early-Stage In Vitro Toxicity Assessment

The journey of a novel compound from discovery to potential application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] Early-stage in vitro toxicity profiling is, therefore, not merely a regulatory hurdle but a critical, data-driven strategy to de-risk and guide the development of new chemical entities.[3][4] By employing cell-based assays, we can gain crucial insights into a compound's potential for causing cellular harm, thereby saving significant time and resources.[1] This guide will delineate a practical and scientifically sound workflow for characterizing the toxicity of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Strategic Selection of In Vitro Models: Rationale and Best Practices

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro toxicity data.[5][6] For a compound with an unknown biological target, a logical starting point is to assess its effects on cell lines derived from organs central to drug metabolism and excretion, namely the liver and kidneys.

-

HepG2 (Human Hepatocellular Carcinoma): The HepG2 cell line is a well-established and widely utilized model in hepatotoxicity studies.[7][8][9] Derived from a human liver carcinoma, these cells retain many differentiated hepatic functions, making them a suitable surrogate for primary hepatocytes in initial toxicity screens.[7][10]

-

HEK293 (Human Embryonic Kidney): The HEK293 cell line, derived from human embryonic kidney cells, is another cornerstone of in vitro toxicology.[11][12] These cells are robust, easy to culture, and their human origin makes them particularly relevant for assessing potential nephrotoxic effects.[12][13]

The use of well-characterized, immortalized cell lines like HepG2 and HEK293 offers a balance of physiological relevance and the reproducibility required for high-throughput screening.[2][14]

Cell Culture and Maintenance: A Foundation of Quality Data

Reproducible and reliable data begins with consistent and high-quality cell culture practices. Adherence to aseptic techniques and the use of quality-controlled reagents are paramount.

Protocol for Thawing and Culturing Adherent Cell Lines (HepG2 and HEK293):

-

Preparation: Pre-warm complete growth medium to 37°C. For HepG2, this is typically Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). For HEK293, Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS is commonly used.[10][11]

-

Rapid Thawing: Retrieve a cryovial of cells from liquid nitrogen storage. Partially immerse the vial in a 37°C water bath until a small amount of ice remains.[15][16][17] This rapid thawing process minimizes the formation of intracellular ice crystals.[18]

-

Decontamination: Before opening, wipe the vial with 70% ethanol to sterilize the exterior.[16]

-

Cell Transfer: Aseptically transfer the thawed cell suspension into a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Removal of Cryoprotectant: Centrifuge the cell suspension at 125 x g for 5-10 minutes.[15][17] This step is crucial to remove the cryoprotective agent (e.g., DMSO), which can be toxic to cells at higher concentrations.

-

Resuspension and Seeding: Discard the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a culture flask at the recommended seeding density.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[18]

A Multi-Parametric Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of the toxic potential of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, a battery of assays targeting different cellular processes is recommended. This tiered approach allows for the elucidation of the primary mechanism of cell death.

Assessment of Cell Viability via Mitochondrial Activity: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of viable cells.[21]

Experimental Workflow for the MTT Assay:

Caption: Simplified intrinsic pathway of apoptosis induction.

Detailed Protocol for a Luminescent Caspase-3/7 Assay:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Reagent Addition: After the compound incubation period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent (e.g., 100 µL) to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

[22]### 4. Data Analysis and Interpretation

For each assay, the data should be normalized to the controls. For the MTT assay, results are typically expressed as a percentage of the viability of the untreated control cells. For the LDH and caspase-3/7 assays, results are often expressed as a fold-change in signal relative to the untreated control.

The half-maximal inhibitory concentration (IC50) for the MTT assay, and the half-maximal effective concentration (EC50) for the LDH and caspase-3/7 assays, should be calculated by fitting the dose-response data to a four-parameter logistic curve.

Example Data Presentation:

| Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) |

| MTT | HepG2 | Cell Viability | [Insert Value] |

| MTT | HEK293 | Cell Viability | [Insert Value] |

| LDH | HepG2 | Cytotoxicity | [Insert Value] |

| LDH | HEK293 | Cytotoxicity | [Insert Value] |

| Caspase-3/7 | HepG2 | Apoptosis | [Insert Value] |

| Caspase-3/7 | HEK293 | Apoptosis | [Insert Value] |

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous approach to characterizing the in vitro toxicity and safety profile of the novel compound N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. By employing a panel of validated cell-based assays in relevant cell lines, researchers can obtain critical data to inform the early stages of drug development or chemical safety assessment. A significant divergence in the IC50/EC50 values between the assays can provide valuable insights into the primary mechanism of cytotoxicity. For instance, a potent induction of caspase-3/7 activity at concentrations that show minimal LDH release would suggest an apoptotic mechanism of cell death.

Should N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine demonstrate significant cytotoxic activity, further investigations into the specific molecular pathways involved would be warranted. This could include assays for mitochondrial membrane potential, reactive oxygen species (ROS) generation, or cell cycle analysis. Conversely, a favorable in vitro safety profile would provide a strong rationale for advancing the compound to more complex in vitro models, such as 3D cell cultures or primary hepatocytes, and eventually to in vivo studies.

References

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

-

Journal of Visualized Experiments. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

-

REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Retrieved from [Link]

-

Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]

-

Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays. Retrieved from [Link]

-

SpringerLink. (n.d.). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Retrieved from [Link]

-

Bitesize Bio. (2026, January 19). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, August 12). HEK293 cell line toxicity - SARS-CoV-2 Assays. Retrieved from [Link]

-

Taylor & Francis Online. (2008, September 26). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. kosheeka.com [kosheeka.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cytion.com [cytion.com]

- 8. reprocell.com [reprocell.com]

- 9. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. tandfonline.com [tandfonline.com]

- 15. atcc.org [atcc.org]

- 16. atcc.org [atcc.org]

- 17. atcc.org [atcc.org]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

Application Note: Regioselective Synthesis of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Scientific Rationale & Retrosynthetic Strategy

The synthesis of N,9-diaryl adenine derivatives requires precise control over regioselectivity due to the multiple nucleophilic nitrogen centers on the purine scaffold. The target compound, N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, is optimally accessed via a two-step divergent sequence starting from the commercially available and inexpensive building block, 6-chloropurine.

Attempting direct diarylation of adenine is synthetically inefficient due to competing reactions at the N3, N7, and N9 positions, as well as over-alkylation at the exocyclic N6 amine. Therefore, our strategy employs a sequential functionalization approach:

-

Regioselective N9-Arylation: Utilizing the Chan-Lam oxidative cross-coupling. The N9 position of 6-chloropurine is the most nucleophilic and sterically accessible ring nitrogen, allowing for highly regioselective arylation over the N7 position[1].

-

C6-Amination via Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens (N1 and N3). This allows for efficient displacement by anilines under thermal conditions[2].

Two-step synthetic workflow for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

Reaction Optimization Data

To ensure maximum yield and minimize side-product formation (such as phenol formation from the boronic acid or N7-arylation), the reaction conditions for both steps were systematically evaluated.

Table 1: Optimization of the Chan-Lam N9-Arylation (Step 1)

| Entry | Copper Source | Base / Ligand | Solvent | Atmosphere | Yield (N9) | Regiomeric Ratio (N9:N7) |

| 1 | Cu(OAc)₂ (1.0 eq) | Pyridine (2.0 eq) | DCM | Air | 45% | 85:15 |

| 2 | Cu(OAc)₂ (0.2 eq) | TMEDA (0.4 eq) | MeOH/H₂O | O₂ balloon | 62% | 90:10 |

| 3 | Cu(OAc)₂ (0.2 eq) | TMEDA (0.4 eq) | MeOH | Air (Open flask) | 81% | >95:5 |

Causality Insight: Entry 3 demonstrates that catalytic copper is sufficient when the reaction is left open to the atmosphere, as ambient oxygen acts as the terminal oxidant to regenerate the active Cu(II)/Cu(III) species[3]. Methanol enhances the solubility of the boronic acid, while TMEDA acts as an optimal bidentate ligand to stabilize the copper intermediate, preventing rapid protodeboronation[4].

Table 2: Optimization of SNAr C6-Amination (Step 2)

| Entry | Base | Solvent | Temperature | Time | Yield |

| 1 | K₂CO₃ (2.0 eq) | DMF | 80 °C | 12 h | 55% |

| 2 | DIPEA (2.0 eq) | EtOH | 78 °C (Reflux) | 24 h | 68% |

| 3 | DIPEA (2.0 eq) | n-Butanol | 110 °C | 4 h | 92% |

Causality Insight: The SNAr reaction with weakly nucleophilic anilines requires significant thermal energy. n-Butanol (Entry 3) provides a higher boiling point than ethanol, allowing the reaction to reach completion rapidly without the difficult aqueous workup associated with high-boiling polar aprotic solvents like DMF.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 9-(4-ethoxyphenyl)-6-chloropurine

Objective: Regioselective installation of the first 4-ethoxyphenyl moiety at the N9 position.

Materials:

-

6-Chloropurine (10.0 mmol, 1.54 g)

-

4-Ethoxyphenylboronic acid (20.0 mmol, 3.32 g)

-

Copper(II) acetate anhydrous (2.0 mmol, 363 mg)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (4.0 mmol, 0.6 mL)

-

Methanol (HPLC grade, 50 mL)

Step-by-Step Procedure:

-

Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloropurine and 4-ethoxyphenylboronic acid in 50 mL of methanol.

-

Catalyst Addition: Add Cu(OAc)₂ followed immediately by TMEDA. The solution will transition to a deep blue/green color, indicative of the active copper-amine complex.

-

Oxidative Coupling: Leave the flask open to the atmosphere (do not seal). Stir vigorously at room temperature (20-25 °C) for 24 hours. The vigorous stirring is critical to ensure adequate oxygen transfer from the air into the solvent[3].

-

In-Process Control (IPC) & Validation:

-

Method: Thin-Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5 v/v).

-

Validation Criteria: The reaction is deemed complete when the UV-active spot corresponding to 6-chloropurine (Rf ~0.2) is consumed, and a new major spot (Rf ~0.6) appears.

-

-

Workup & Purification: Concentrate the reaction mixture under reduced pressure. Resuspend the crude dark green residue in ethyl acetate (100 mL) and wash with 1M aqueous HCl (2 x 50 mL) to remove TMEDA and copper salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the intermediate as an off-white solid.

Protocol B: Synthesis of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Objective: Displacement of the C6-chloride via SNAr to yield the final target.

Materials:

-

9-(4-Ethoxyphenyl)-6-chloropurine (5.0 mmol, 1.37 g)

-

4-Ethoxyaniline (7.5 mmol, 1.03 g)

-

N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 1.74 mL)

-

n-Butanol (25 mL)

Step-by-Step Procedure:

-

Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 9-(4-ethoxyphenyl)-6-chloropurine, 4-ethoxyaniline, and DIPEA in n-butanol.

-

Thermal SNAr: Heat the mixture to 110 °C using an oil bath. Stir at this temperature for 4 hours.

-

In-Process Control (IPC) & Validation:

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation Criteria: Confirm the disappearance of the intermediate mass (m/z 275.0 [M+H]⁺) and the appearance of the target product mass (m/z 376.2 [M+H]⁺).

-

-

Workup & Isolation: Allow the reaction mixture to cool to room temperature. The product will often spontaneously crystallize from the n-butanol as it cools.

-

Purification: To maximize recovery, add 25 mL of cold diethyl ether to the mixture and stir for 30 minutes to fully precipitate the product. Filter the precipitate through a Buchner funnel, washing the filter cake with cold diethyl ether (2 x 15 mL) to remove residual DIPEA and unreacted 4-ethoxyaniline. Dry the solid under high vacuum to afford the pure N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

References

-

Title: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids Source: Synthetic Methods in Drug Discovery: Volume 1 - Books URL:[Link]

-

Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Title: Mechanistic Development and Recent Applications of the Chan–Lam Amination Source: SciSpace URL:[Link]

Sources

Application Notes and Protocols for the Preparation and Use of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in Cell Culture Assays

Introduction: The Scientific Imperative for Precise Compound Handling

Substituted purine analogs represent a significant class of molecules in biomedical research and drug development, exhibiting a wide range of biological activities, including but not limited to, modulation of kinase activity, cell cycle regulation, and antiviral effects.[1][2] N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine, with its distinct substitutions at the N9 and 6-amino positions, is a compound of interest for screening in various cell-based assays. The ethoxyphenyl moieties suggest potential for hydrophobic interactions within biological targets.

The reproducibility and reliability of in vitro studies hinge on the meticulous preparation and handling of test compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper preparation of stock solutions, dilution schemes for cell culture assays, and best practices for the storage of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine. The principles and protocols outlined herein are designed to ensure experimental consistency and to mitigate variability arising from compound handling.

Physicochemical Properties and Solvent Selection

A foundational understanding of the physicochemical properties of a small molecule is paramount for its effective use in biological systems. As specific experimental data for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is not widely published, we will proceed with estimations based on its chemical structure and general principles for similar small molecules.

Table 1: Estimated Physicochemical Properties of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

| Property | Estimated Value/Information | Rationale and Considerations |

| Molecular Formula | C₂₁H₂₁N₅O₂ | Derived from the chemical structure. |

| Molecular Weight | 375.43 g/mol | Calculated based on the molecular formula. This value is essential for preparing solutions of known molarity. |

| Appearance | Likely a solid (crystalline or amorphous powder) at room temperature. | Based on the general properties of purine derivatives.[1] |

| Aqueous Solubility | Predicted to be low. | The presence of two ethoxyphenyl groups and the purine core suggests poor solubility in aqueous media. |

| Organic Solvent Solubility | Predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). | DMSO is a common solvent for a wide range of small molecules used in biological assays due to its high solubilizing capacity.[3][4] |

The Critical Role of the Solvent: Why DMSO is the Preferred Choice

For many non-polar small molecules destined for cell culture applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3][4] Its utility is rooted in several key properties:

-

High Solubilizing Power: DMSO can dissolve a wide array of organic compounds, even those with poor aqueous solubility.

-

Miscibility with Aqueous Media: It is fully miscible with water and cell culture media, allowing for the preparation of working solutions from a concentrated stock.

-

Low Volatility: This property minimizes changes in stock solution concentration due to evaporation.

-

Biocompatibility at Low Concentrations: While DMSO can be toxic to cells at higher concentrations, it is generally well-tolerated at final concentrations below 0.5% (v/v) in most cell lines.[3]

It is imperative to determine the optimal DMSO concentration for your specific cell line, as sensitivity can vary.

Protocol for Preparation of a Concentrated Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in DMSO. A high-concentration stock minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Materials

-

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (powder)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber glass vial or a clear vial wrapped in foil to protect from light

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter (optional, for further assurance of sterility)

Step-by-Step Protocol

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 375.43 g/mol x 1000 mg/g = 3.75 mg

-

Weigh the Compound: Accurately weigh the calculated mass of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine using a calibrated analytical balance in a sterile weighing boat or directly into the sterile vial.

-

Dissolution in DMSO:

-

Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial containing the compound.

-

Cap the vial securely and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterile Filtration (Optional but Recommended): For an additional layer of sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE membrane) into a new sterile vial.

-

Aliquoting for Storage: To prevent repeated freeze-thaw cycles that can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.

Dilution Strategy for Cell Culture Assays

The concentrated stock solution must be diluted to the final working concentration in cell culture medium immediately before use. A serial dilution approach is recommended to achieve a range of concentrations for dose-response studies.

Key Considerations for Dilution

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells remains below the cytotoxic threshold for your specific cell line (typically <0.5%).

-

Solubility in Media: While DMSO aids in the initial solubilization, the compound's solubility in the aqueous environment of the cell culture medium is a critical factor. Precipitation can occur upon dilution. It is advisable to visually inspect the diluted solutions for any signs of precipitation.

-

Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.

Example Serial Dilution Protocol (for a 96-well plate)

This example describes the preparation of a 2-fold serial dilution starting from a 100 µM working solution.

-

Prepare an Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate working solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium.

-

Serial Dilution in a 96-Well Plate:

-

Add 100 µL of cell culture medium to wells A2 through A8 of a 96-well plate.

-

Add 200 µL of the 100 µM intermediate working solution to well A1.

-

Transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

-

Continue this 2-fold serial dilution by transferring 100 µL from well A2 to A3, and so on, until well A7. Discard the final 100 µL from well A7. Well A8 will serve as the vehicle control (containing only medium with the equivalent DMSO concentration if added separately, or just medium if the DMSO from the compound dilutions is considered the control).

-

-

Cell Seeding and Treatment: Seed your cells in a separate 96-well plate at the desired density and allow them to adhere overnight. The following day, remove the existing medium and add the prepared drug dilutions to the respective wells.

Visualization of Experimental Workflows

Stock Solution Preparation Workflow

Caption: Workflow for preparing a sterile stock solution.

Serial Dilution Workflow

Caption: Serial dilution scheme for dose-response experiments.

Quality Control and Best Practices

-

Purity of the Compound: The purity of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine should be confirmed by appropriate analytical methods (e.g., HPLC, NMR, Mass Spectrometry) before use.

-

Solvent Quality: Always use high-purity, anhydrous, and sterile-filtered DMSO to prevent contamination and compound degradation.

-

Light Sensitivity: As a precautionary measure, protect the compound and its solutions from light by using amber vials or by wrapping clear vials in foil.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its integrity. Thaw only the required number of aliquots for each experiment.

-

Validation of Working Concentrations: It is recommended to perform a preliminary dose-response experiment over a wide concentration range (e.g., from nanomolar to high micromolar) to determine the optimal concentration range for your specific assay and cell line.

Conclusion

The successful implementation of cell-based assays with small molecules like N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is critically dependent on the accuracy and consistency of compound preparation and handling. By following the detailed protocols and best practices outlined in this guide, researchers can enhance the reproducibility of their experiments and generate high-quality, reliable data. It is essential to remember that while these guidelines provide a robust framework, empirical validation of key parameters such as optimal solvent concentration and working drug concentrations for your specific experimental system is indispensable for scientific rigor.

References

-

Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. (n.d.). Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). Molecules, 28(4), 1853. [Link]

-

(2018). Biological activities of purine analogues: a review. ResearchGate. [Link]

-

Dimethysulfoxide (DMSO). (n.d.). Vivantis Technologies. Retrieved from [Link]

Sources

- 1. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide | C39H37N5O7 | CID 10770884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-ethoxy-9H-purin-2-amine | C7H9N5O | CID 95805 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Resolution LC-MS/MS Method Development and Validation for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Document Type: Technical Protocol & Application Guide Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Introduction & Analyte Profiling

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a highly substituted synthetic purine derivative. Because the purine scaffold is a privileged structure in pharmacology—often mimicking adenine to act as competitive kinase inhibitors or receptor antagonists—robust bioanalytical quantification of these novel derivatives is critical during pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Unlike endogenous hydrophilic purines, the addition of two bulky 4-ethoxyphenyl groups at the N6 (exocyclic amine) and N9 positions drastically shifts the physicochemical properties of this molecule. It exhibits high lipophilicity and distinct fragmentation pathways. This application note establishes a self-validating, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for quantifying this compound in plasma, strictly adhering to the [1].

Causality in Method Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is vital to move beyond empirical trial-and-error and design methods based on molecular first principles.

-

Ionization Strategy (ESI+): The purine core contains multiple nitrogen atoms (N1, N3, N7) capable of accepting a proton, supplemented by the exocyclic secondary amine at C6. Consequently, Positive Electrospray Ionization (ESI+) is the definitive choice. By utilizing 0.1% Formic Acid in the mobile phase, we ensure the micro-environment pH is well below the compound's pKa, driving >99% protonation to yield a robust [M+H]+ precursor ion at m/z 376.2 .

-

Chromatographic Strategy: The dual 4-ethoxyphenyl groups impart significant hydrophobicity. A sub-2 µm C18 stationary phase is selected to provide high theoretical plate counts. Acetonitrile (ACN) is chosen over methanol as the organic modifier; its lower viscosity and higher elution strength for bulky aromatic systems minimize peak tailing and reduce carryover in the autosampler.

-

Self-Validating System: To counteract matrix effects (ion suppression/enhancement) inherent to ESI, the protocol incorporates a stable isotope-labeled internal standard (SIL-IS) and mandates matrix factor calculations, ensuring the method's trustworthiness across diverse biological samples.

Experimental Protocols

Reagents and Materials

-

Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

-

Analytes: N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine (Reference Standard, >99% purity).

-

Internal Standard (IS): D5 -ethoxyphenyl labeled analog (or structurally similar 9-benzyl-N-(4-ethoxyphenyl)-9H-purin-6-amine).

-

Matrix: Blank human plasma (K2EDTA anticoagulant).

Step-by-Step Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using ACN is selected over Solid Phase Extraction (SPE) to maximize laboratory throughput while maintaining cost-efficiency. The high sensitivity of modern triple quadrupole MS systems compensates for the lower absolute extract cleanliness of PPT.

-

Aliquot: Transfer 50 µL of the plasma sample into a 1.5 mL low-binding Eppendorf tube.

-

Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50% ACN).

-

Precipitate: Add 150 µL of ice-cold ACN containing 0.1% FA. Note: The acidic organic solvent rapidly denatures plasma proteins and disrupts non-covalent protein-drug binding, ensuring high recovery.

-

Agitate: Vortex vigorously for 2 minutes at 1,500 rpm.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

-

Dilute & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Note: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect").

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

UHPLC Chromatographic Conditions

-

Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Column Temperature: 40°C (Improves mass transfer kinetics and reduces system backpressure).

-

Mobile Phase A: Water + 0.1% FA.

-

Mobile Phase B: ACN + 0.1% FA.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2.0 µL.

Table 1: Optimized UHPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Curve |

| 0.00 | 90 | 10 | 6 (Linear) |

| 0.50 | 90 | 10 | 6 (Linear) |

| 2.50 | 10 | 90 | 6 (Linear) |

| 3.50 | 10 | 90 | 6 (Linear) |

| 3.60 | 90 | 10 | 6 (Linear) |

| 4.50 | 90 | 10 | 6 (Linear) |

Mass Spectrometry (MS/MS) Parameters

Causality: Collision-induced dissociation (CID) of the m/z 376.2 precursor ion primarily targets the weakest bonds: the exocyclic C-N bonds and the ether linkages. The neutral loss of one 4-ethoxyphenyl moiety (121.1 Da) yields a highly stable, conjugated purine product ion at m/z 255.1 , making it the optimal Quantifier. A secondary cleavage involving the loss of the ethyl group (-28 Da) yields m/z 348.1 , utilized as the Qualifier ion to confirm peak purity.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Target | 376.2 | 255.1 | 50 | 30 | 25 | Quantifier |

| Target | 376.2 | 348.1 | 50 | 30 | 18 | Qualifier |

| SIL-IS | 381.2 | 260.1 | 50 | 30 | 25 | IS Quantifier |

(Global Source Parameters: Capillary Voltage: 3.0 kV, Desolvation Temp: 500°C, Desolvation Gas: 800 L/hr)

Bioanalytical Method Validation (BMV) Framework

To ensure the method is scientifically defensible and suitable for regulatory submissions, it must be validated against core parameters. The logic below dictates the acceptance criteria for a self-validating analytical batch.

Figure 2: Core validation parameters based on FDA 2018 Bioanalytical Method Validation guidelines.

Selectivity and Matrix Effect

Selectivity is confirmed by analyzing blank plasma from six independent sources (including hemolyzed and lipemic lots). The interference at the retention time of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine must be <20% of the Lower Limit of Quantification (LLOQ). Because the compound is highly lipophilic, it elutes in the high-organic phase of the gradient (approx. 2.2 min), effectively bypassing the early-eluting phospholipid suppression zones that commonly plague ESI+ methods [2].

Accuracy and Precision

Intra-day and inter-day accuracy and precision are evaluated using Quality Control (QC) samples at four concentration tiers (LLOQ, Low, Mid, High) across three independent analytical runs. The acceptance criteria dictate that the coefficient of variation (%CV) must not exceed ±15%, ensuring robust reproducibility for routine sample analysis.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

-

Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. URL:[Link]

Application Note: N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a Reference Standard in Biochemical Assays

Abstract

This technical guide provides a comprehensive framework for the utilization of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a reference standard in biochemical assays, with a particular focus on its application in kinase inhibition studies. The document elucidates the compound's putative mechanism of action, offers detailed protocols for its use in in-vitro kinase assays, and provides essential information on its handling, storage, and physicochemical properties. The protocols and recommendations herein are designed to ensure the accuracy, reproducibility, and integrity of experimental results for researchers in drug discovery and development.

Introduction: The Role of Reference Standards in Biochemical Assays

In the landscape of drug discovery and biochemical research, the reliability and reproducibility of experimental data are paramount. Biological assays are inherently variable due to the complex nature of biological systems.[1][2] To mitigate this variability and ensure consistency across experiments, laboratories, and over time, the use of well-characterized reference standards is an indispensable practice.[1][2][3] A reference standard, with its established purity and potency, serves as a benchmark against which unknown samples or new batches of compounds can be compared, thereby ensuring the validity and comparability of assay results.[1][3]

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a substituted purine derivative of significant interest in biochemical research. The purine scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs.[4][5] Specifically, 6,9-disubstituted purines have been extensively explored for their therapeutic potential, including their activity as kinase inhibitors.[6][7][8] This application note details the use of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a reference standard, providing researchers with the necessary protocols and technical insights to effectively integrate this compound into their screening and characterization workflows.

Postulated Mechanism of Action: A Focus on the PI3K/mTOR Signaling Pathway

While direct experimental data for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is emerging, its structural features strongly suggest its role as an inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[9][10] Many small molecule inhibitors targeting this pathway possess a purine or a similar heterocyclic core.[10][11]

The proposed mechanism involves the competitive binding of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine to the ATP-binding pocket of PI3K and/or mTOR kinases.[9] This inhibition would block the downstream signaling cascade, preventing the phosphorylation of key effector proteins such as Akt and S6 kinase, ultimately leading to a reduction in cell proliferation and survival. The ethoxyphenyl groups at the N9 and 6-amino positions likely contribute to the compound's potency and selectivity through specific interactions within the kinase domain.

Figure 1: Postulated inhibition of the PI3K/mTOR signaling pathway.

Physicochemical and Handling Information

Proper handling and storage of reference standards are critical for maintaining their integrity and ensuring the reproducibility of experimental results.

| Property | Value / Information | Source/Rationale |

| Molecular Formula | C21H21N5O2 | Based on chemical structure |

| Molecular Weight | 375.43 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Inferred from similar purine derivatives[6][12] |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water | Predicted based on the lipophilic ethoxyphenyl groups[13] |

| Storage | Store at -20°C, protect from light and moisture | General recommendation for solid organic compounds[14] |

| Purity | ≥98% (as determined by HPLC) | Standard for a reference compound |

Safety Precautions:

While a specific safety data sheet for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is not publicly available, it is recommended to handle this compound with the same precautions as other novel chemical entities.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15][16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[17]

-

First Aid: In case of contact, wash the affected area thoroughly with water.[15][16] If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Protocols for Application in In-Vitro Kinase Assays

The following protocols provide a detailed methodology for utilizing N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine as a reference standard in an in-vitro kinase assay. These protocols are intended as a starting point and may require optimization based on the specific kinase and assay format.[18][19]

Preparation of Stock Solutions

-

Compound Stock Solution (10 mM):

-

Accurately weigh a precise amount of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine.

-

Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into single-use tubes and store at -80°C to minimize freeze-thaw cycles.[14]

-

-

ATP Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of ATP in nuclease-free water.

-

Aliquot and store at -20°C.

-

-

Kinase Buffer (1X):

-

A typical kinase buffer may consist of: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[20] The optimal buffer composition may vary depending on the kinase.

-

In-Vitro Kinase Inhibition Assay (Example: Radiometric Assay)

This protocol describes a classic radiometric kinase assay, which is often considered a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[21][22]

Figure 2: General workflow for an in-vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Prepare Serial Dilutions:

-

Create a serial dilution of the 10 mM N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine stock solution in 100% DMSO. A typical 10-point, 3-fold dilution series is recommended, starting from 1 mM.

-

-

Assay Plate Preparation:

-

In a 96-well plate, add 1 µL of each compound dilution to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

-

Add Kinase and Substrate:

-

Prepare a master mix containing the kinase and its substrate in 1X kinase buffer.

-

Add 24 µL of the master mix to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiate the Kinase Reaction:

-

Prepare a reaction initiation mix containing [γ-32P]ATP and cold ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Add 25 µL of the initiation mix to each well to start the reaction. The final assay volume is 50 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

-

-

Stop the Reaction:

-

Terminate the reaction by adding an equal volume of stop solution (e.g., 3% phosphoric acid).

-

-

Separation and Quantification:

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

-

Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.[21][22]

-

Data Analysis

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Conclusion

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine serves as a valuable reference standard for in-vitro biochemical assays, particularly for those investigating the PI3K/mTOR signaling pathway. Its well-defined structure and predictable mechanism of action provide a solid foundation for its use as a positive control and for the standardization of assay performance. By following the detailed protocols and handling guidelines presented in this application note, researchers can ensure the generation of high-quality, reproducible data, thereby advancing their drug discovery and development efforts.

References

-

Protocols.io. (2024, May 31). In vitro kinase assay. [Link]

-

National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

-

G-Biosciences. (2025, November 13). Safety Data Sheet. [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

-

Patsnap. (2025, May 9). How to Design a Biochemical Assay Using GMP-Grade Reagents. [Link]

-

National Center for Biotechnology Information. (n.d.). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. [Link]

-

National Cancer Institute. (n.d.). Definition of PI3K/mTOR inhibitor LY3023414. [Link]

-

BEBPA. (n.d.). Reference Standards for Potency Assays. [Link]

-

National Center for Biotechnology Information. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

-

BioWorld. (2011, March 23). Intellikine scientists synthesize novel PI3K inhibitors. [Link]

-

GSRS. (n.d.). N,9-BIS(4-NITROPHENYL)-9H-PURIN-6-AMINE. [Link]

-

National Center for Biotechnology Information. (n.d.). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). inhibitor M9. [Link]

-

PubMed. (2007, March 15). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. [Link]

-

ChEMBL. (n.d.). Document: Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. (CHEMBL1137681). [Link]

-

National Center for Biotechnology Information. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

-

Purines database. (n.d.). synthesis, physical properties. [Link]

-

PubMed. (1988, March). 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents. [Link]

-

PubMed. (n.d.). Cellular effects of N(4-ethoxyphenyl)p-benzoquinone imine, a p-phenetidine metabolite formed during peroxidase reactions. [Link]

-

bioRxiv. (2025, February 10). A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl). [Link]

-

ResearchGate. (2026, January 3). Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells. [Link]

-

Purdue e-Pubs. (2024, March 11). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. [Link]

Sources

- 1. usp.org [usp.org]

- 2. usp.org [usp.org]

- 3. bebpa.org [bebpa.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-(Alkylamino)-9-benzyl-9H-purines. A new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. How to Design a Biochemical Assay Using GMP-Grade Reagents [synapse.patsnap.com]

- 20. protocols.io [protocols.io]

- 21. revvity.com [revvity.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

Solvent selection for preparing N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine stock solutions

Application Note: Solvent Selection and Formulation Protocols for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Introduction & Physicochemical Profiling

N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine is a synthetically derived, highly lipophilic purine analog. While the central purine core possesses nitrogen atoms capable of hydrogen bonding, the substitution at both the N6 and N9 positions with bulky, hydrophobic 4-ethoxyphenyl groups drastically increases the molecule's partition coefficient (LogP). This structural configuration renders the compound practically insoluble in standard aqueous buffers[1].

For researchers and drug development professionals, preparing stable, concentrated stock solutions is a critical first step. Improper solvation not only leads to inaccurate dosing in high-throughput screening but can also cause delayed precipitation (crashing out) during in vitro and in vivo biological assays. This guide outlines the causality-driven methodologies for selecting solvents and formulating robust working solutions.

Causality in Solvent Selection

Why does this compound resist aqueous dissolution? The robust crystal lattice energy of the solid powder, combined with the extreme hydrophobicity of the ethoxyphenyl moieties, prevents water molecules from effectively solvating the compound.

-

Dimethyl Sulfoxide (DMSO) - The Gold Standard: DMSO is a polar aprotic solvent with a high dielectric constant. It is the optimal choice because it effectively disrupts the solid crystal lattice by solvating the hydrophobic aromatic rings while simultaneously engaging the purine nitrogens via dipole interactions[2].

-

Dimethylformamide (DMF): While DMF is an effective alternative aprotic solvent for purine derivatives[3], it is generally avoided for long-term storage as it is more prone to amine degradation over time and exhibits higher baseline toxicity in cell-based assays.

-

Aqueous Buffers (PBS, Saline): Direct dissolution is thermodynamically impossible for this compound. Attempting to dilute a concentrated DMSO stock directly into cold aqueous media will result in rapid precipitation unless specific co-solvents are employed[4].

Master Stock Preparation Protocol

Self-Validating Workflow for a 10 mM – 50 mM Stock Solution

-

Thermal Equilibration: Allow the sealed vial of lyophilized powder to reach room temperature in a desiccator for at least 30 minutes before opening.

-

Causality: DMSO is highly hygroscopic. Opening a cold vial introduces ambient atmospheric moisture, which condenses on the powder. Water contamination lowers the solubility threshold of the purine derivative and can initiate localized precipitation[5].

-

-

Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial. Calculate the required volume based on the exact mass of the compound (Molecular Weight ≈ 375.43 g/mol ).

-

Mechanical Disruption: Vortex the suspension vigorously for 30–60 seconds to maximize the surface area of the solute exposed to the solvent.

-

Thermal & Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath set to 37°C for 5–10 minutes.

-

Causality: Ultrasonic waves create microscopic cavitation bubbles. The implosion of these bubbles generates localized kinetic energy and pressure, overcoming the intermolecular forces of the solid powder without subjecting the molecule to destructive macroscopic heat[4].

-

-

Self-Validation Check: Visually inspect the solution against a direct light source. The solution must be 100% transparent. Any visible turbidity, opalescence, or micro-particulates dictate an additional 5 minutes of sonication. Do not proceed to biological assays if the solution is not optically clear.

Downstream Formulation Strategies

Once the master stock is prepared, it must be carefully diluted to match the physiological requirements of the assay without compromising solubility.

A. In Vitro Assays (Cell Culture)

Dilute the DMSO stock directly into pre-warmed (37°C) culture media. Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity[5].

-

Causality: Pre-warming the media is critical. Injecting a DMSO stock into cold media causes a sudden temperature drop that reduces the kinetic energy of the system, instantly triggering the precipitation of the hydrophobic small molecule[4].

B. In Vivo Assays (Co-Solvent Micellar System)

For animal dosing, a 0.1% DMSO solution cannot achieve the required therapeutic concentration. A step-wise co-solvent formulation is required to create stable micelles[6].

Protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

-

Aliquot: Transfer the required volume of the DMSO master stock to a sterile tube.

-

Add PEG300: Add PEG300 and vortex thoroughly.

-

Causality: PEG300 acts as a polymeric co-solvent, providing a transitional hydrophobic environment that keeps the purine derivative in solution as the overall polarity of the mixture increases[6].

-

-

Add Tween-80: Add the surfactant and vortex.

-

Causality: Tween-80 reduces the surface tension of the mixture and forms protective micelles around the highly lipophilic ethoxyphenyl groups, preventing them from aggregating[6].

-

-

Add Saline: Slowly add physiological saline dropwise while continuously vortexing to yield a clear, injectable working solution.

Data Presentation & Formulation Matrices

Table 1: Physicochemical Properties & Solvent Compatibility

| Property / Solvent | Characteristic / Compatibility | Rationale / Causality |

| Molecular Weight | ~375.43 g/mol | Bulky N6/N9 substitutions drive high lipophilicity. |

| Aqueous Buffers | Insoluble | High crystal lattice energy; lack of sufficient polar surface area. |

| 100% Anhydrous DMSO | Optimal (>50 mM) | High dielectric constant disrupts lattice; solvates aromatic rings. |

| 100% DMF | Sub-optimal (~20 mM) | Soluble, but poses toxicity and long-term stability risks. |

Table 2: Step-wise In Vivo Formulation Matrix (1 mL Total Volume)

| Addition Order | Component | Volume (µL) | Final % (v/v) | Function in Formulation |

| 1 | DMSO Master Stock | 100 µL | 10% | Primary solvation of the purine analog. |

| 2 | PEG300 | 400 µL | 40% | Transitional co-solvent to prevent precipitation. |

| 3 | Tween-80 | 50 µL | 5% | Non-ionic surfactant for micelle formation. |

| 4 | Saline (0.9% NaCl) | 450 µL | 45% | Osmotic balance for physiological injection. |

Quality Control & Long-Term Storage

-

Aliquoting: Immediately divide the master stock into single-use aliquots.

-

Causality: Repeated freeze-thaw cycles cause a "freeze concentration effect," where the solvent freezes faster than the solute, creating localized supersaturation and irreversible precipitation. It also introduces atmospheric moisture[5].

-

-

Inert Atmosphere: Purge the headspace of the storage vials with Argon or Nitrogen gas before sealing. This displaces oxygen and prevents the oxidative degradation of the amine linkages during long-term storage[3].

-

Storage Conditions: Store sealed aliquots at -80°C for up to 6 months, or -20°C for up to 1 month[6].

Workflow Visualization

Workflow for preparing and formulating N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine stock solutions.

References

Sources

Technical Support Center: Solubilization Strategies for N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine

Welcome to the Formulation & Assay Troubleshooting Center. As Application Scientists, we frequently encounter experimental failures stemming from the poor aqueous solubility of highly lipophilic purine derivatives. This guide provides field-proven, thermodynamically grounded strategies to achieve stable aqueous solutions of N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine for both in vitro and in vivo applications.

Section 1: Compound Profiling & Causality (FAQ)

Q1: Why is N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine so difficult to dissolve in aqueous media? A1: The insolubility of this compound is driven by two competing thermodynamic forces. First, the planar 9H-purin-6-amine (adenine) core promotes strong intermolecular π−π stacking, resulting in a high crystal lattice energy that strongly resists dissolution[1]. Second, the addition of two bulky 4-ethoxyphenyl groups at the N6 and N9 positions drastically increases the molecule's lipophilicity (estimated logP>4.5 ). Because the electron-withdrawing phenyl rings sterically hinder and reduce the pKa of the purine nitrogens, the compound lacks ionizable groups at physiological pH, rendering standard pH-adjustment strategies completely ineffective.

Q2: Why does the compound precipitate out of my cell culture media even when I use a 100% DMSO stock? A2: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO stock is spiked directly into aqueous media, the local solvent capacity drops instantly. The hydrophobic ethoxyphenyl groups force the compound into a state of rapid supersaturation. The high lattice energy then drives immediate nucleation, causing the drug to crash out as sub-visible aggregates or visible crystals. To prevent this, the transition from an organic to an aqueous environment must be thermodynamically buffered using co-solvents or complexation agents[2].

Section 2: Formulation Strategies & Troubleshooting (Q&A)

Q3: I cannot alter the chemical structure. What is the most effective formulation strategy for in vivo dosing? A3: For in vivo applications, cyclodextrin (CD) inclusion complexation is the gold standard for non-ionizable, bulky hydrophobic molecules[]. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. The hydrophobic interior cavity of the β -cyclodextrin toroid is dimensionally suited to encapsulate the bulky 4-ethoxyphenyl rings, shielding them from water, while the hydrophilic exterior ensures bulk aqueous solubility[4].

Q4: My cyclodextrin formulation is still showing signs of precipitation over 48 hours. How do I fix this? A4: If native or modified CDs are insufficient, you are likely hitting the saturation limit of the 1:1 inclusion complex. You can thermodynamically stabilize the system by employing a synergistic co-solvent approach. Adding a small percentage of a water-miscible co-solvent (e.g., 10% PEG-400) alongside HP- β -CD reduces the dielectric constant of the bulk aqueous phase. This lowers the energetic penalty for any uncomplexed drug in equilibrium, thereby preventing late-stage nucleation[2].

Section 3: Quantitative Formulation Data

To aid in selecting the correct formulation matrix, the following table summarizes the expected solubility enhancements based on empirical data for highly lipophilic purine derivatives.

| Formulation Strategy | Excipient System | Expected Solubility Enhancement | Primary Application | Limitations |

| Co-solvency | 1-5% DMSO in PBS | 5x - 10x | In vitro biochemical assays | High risk of precipitation upon dilution; cell toxicity. |

| Co-solvency + Surfactant | 5% DMSO + 2% Tween-80 | 20x - 50x | In vitro cell culture | Surfactant may interfere with membrane receptors. |

| Cyclodextrin Complexation | 20% w/v HP-β-CD | 100x - 500x | In vivo IV/PO dosing | Requires pre-formulation phase solubility profiling. |

| Synergistic System | 10% PEG-400 + 15% HP-β-CD | >1000x | Refractory in vivo models | High viscosity; complex preparation. |

Section 4: Self-Validating Experimental Protocols

Protocol 1: Phase Solubility Profiling (Cyclodextrin)

Objective: Determine the optimal HP- β -CD concentration for complete solubilization and calculate the binding constant. Causality: Using an excess of solid drug ensures the system remains saturated (at thermodynamic equilibrium), which is required to accurately measure the solubilizing capacity of the cyclodextrin.

Step-by-Step Methodology:

-

Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 50 mM in PBS (pH 7.4).

-

Add an excess amount (e.g., 5 mg) of solid N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine to 1 mL of each CD solution in sealed glass vials.

-

Agitate the vials in a shaking incubator at 37°C for 48 hours to ensure complete thermodynamic equilibrium.

-

Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved drug.

-

Validation Step: Filter the supernatant through a 0.22 µm PVDF syringe filter. Dilute the filtrate 1:10 in methanol (to disrupt the CD inclusion complex) and quantify the absolute dissolved drug concentration via HPLC-UV against a standard curve. This ensures you are measuring dissolved drug, not suspended colloids.

-

Plot drug concentration vs. CD concentration to determine the stoichiometry and binding constant ( K1:1 ).

Protocol 2: Step-Down Co-Solvent Dilution for In Vitro Assays

Objective: Prevent solvent-shift precipitation when introducing the drug into cell culture media. Causality: Creating an intermediate polarity gradient prevents the rapid supersaturation that occurs when transitioning directly from 100% DMSO to 100% aqueous media.

Step-by-Step Methodology:

-

Dissolve the compound in 100% DMSO to create a 10 mM master stock.

-

Prepare an intermediate solvent blend consisting of 50% PEG-400, 10% Tween-80, and 40% PBS.

-

Slowly titrate the DMSO master stock into the intermediate blend (1:10 ratio) while vortexing vigorously to create a 1 mM intermediate stock.

-

Validation Step: Analyze the intermediate stock using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or a derived count rate significantly higher than the blank indicates sub-visible nucleation. Do not proceed to cell assays if aggregates are detected.

-

Dilute the validated intermediate stock 1:10 into pre-warmed (37°C) cell culture media for a final assay concentration of 100 µM.

Section 5: Solubilization Workflow Diagram

Decision tree for solubilizing hydrophobic purine derivatives in aqueous media.

References

- Technical Support Center: Overcoming Solubility Challenges of Purine Deriv

- Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.

- Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.

- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.MDPI.

Sources

Technical Support Center: Troubleshooting N,9-bis(4-ethoxyphenyl)-9H-purin-6-amine in DMSO